molecular formula C19H22ClFN4O2 B2837736 N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226426-88-5

N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2837736
CAS No.: 1226426-88-5
M. Wt: 392.86
InChI Key: UPIBMNFQYKPJTC-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic acetamide derivative featuring a halogenated aryl group and a substituted pyrimidinyloxy moiety. Its structure comprises:

  • Aromatic region: A 2-chloro-4-fluorophenyl group attached to the acetamide nitrogen.
  • Pyrimidine core: A 6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl group linked via an ether oxygen to the acetamide carbonyl. The methyl and 4-methylpiperidinyl substituents may influence solubility, steric bulk, and hydrogen-bonding capacity.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the pyrimidine and piperidine motifs are pharmacophoric elements.

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN4O2/c1-12-5-7-25(8-6-12)19-22-13(2)9-18(24-19)27-11-17(26)23-16-4-3-14(21)10-15(16)20/h3-4,9-10,12H,5-8,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIBMNFQYKPJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=C(C=C3)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the chloro-fluorophenyl intermediate: This step involves the chlorination and fluorination of a phenyl ring under controlled conditions.

    Synthesis of the pyrimidinyl intermediate: This involves the preparation of a pyrimidine ring, which is then functionalized with a methyl group and a piperidinyl group.

    Coupling reaction: The final step involves coupling the chloro-fluorophenyl intermediate with the pyrimidinyl intermediate using appropriate reagents and catalysts to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide exerts its effects involves interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide ()
  • Structural difference : The phenyl group lacks the 2-chloro substituent and has a single fluorine at the ortho position (vs. 2-chloro-4-fluoro in the target compound).
  • Implications :
    • Reduced steric bulk and lipophilicity due to the smaller fluorine atom.
    • Altered electronic effects: The chloro group’s stronger electron-withdrawing nature may enhance binding affinity in the target compound compared to the 2-fluoro analog .
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (Praveen et al., 2011; )
  • Structural difference : Replaces the pyrimidinyloxy group with a naphthalene ring and shifts the chloro substituent to the meta position.
  • Implications :
    • Increased lipophilicity (logP) due to the naphthalene moiety, which may reduce aqueous solubility.
    • Loss of pyrimidine’s hydrogen-bonding capacity could diminish target selectivity .

Variations in the Heterocyclic Core

2-[(5,7-dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide (Wen et al., 2010; )
  • Structural difference: Features a quinoline core with bromine substituents instead of pyrimidine.
  • The methoxy group on the phenyl ring may enhance solubility but reduce metabolic stability .

Substituent Effects on Piperidine and Pyrimidine Moieties

The 4-methylpiperidin-1-yl group in the target compound contributes to:

  • Conformational flexibility : The piperidine ring’s chair conformation may optimize binding pocket fit.
  • Basicity : The tertiary amine could facilitate protonation at physiological pH, enhancing solubility.

In contrast, analogs like N-[4-(benzylsulfamoyl)phenyl]acetamide (Jone et al., 2010; ) replace the piperidine with a sulfamoylbenzyl group, drastically altering electronic and steric properties .

Data Table: Structural and Hypothesized Property Comparisons

Compound Name Aromatic Substituents Heterocyclic Core Molecular Weight (g/mol) Predicted logP
Target Compound 2-chloro-4-fluoro 6-methyl-2-(4-methylpiperidinyl) ~406.9 ~3.2
N-(2-fluorophenyl)- analog () 2-fluoro Identical to target ~375.8 ~2.8
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide () 3-chloro-4-fluoro Naphthalene ~344.8 ~4.1
2-[(5,7-dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide () 2-methoxy Quinoline ~478.1 ~3.9

Note: Molecular weights and logP values are estimates based on structural features.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s pyrimidine core and acetamide linkage are amenable to modular synthesis, similar to methods used for analogs in and .
  • Crystallographic Insights : Structural determination of analogs (e.g., via SHELX software; ) reveals that chloro/fluoro substituents influence crystal packing and molecular conformation, which may correlate with bioactivity .
  • Structure-Activity Relationships (SAR): Halogen placement on the phenyl ring (2-chloro-4-fluoro vs. 3-chloro-4-fluoro) affects steric and electronic interactions with target proteins.

Biological Activity

N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C19H22ClFN4O2C_{19}H_{22}ClFN_{4}O_{2} with a molecular weight of 392.85 g/mol. The structural complexity arises from the combination of a chloro-fluorophenyl group, a methylpiperidinyl moiety, and a pyrimidinyl group, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC19H22ClFN4O2
Molecular Weight392.85 g/mol
IUPAC NameThis compound
CAS Number1226426-88-5

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound may modulate the activity of these targets, influencing cellular processes such as apoptosis, proliferation, and signaling pathways.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Anti-Cancer Activity : Preliminary studies suggest that this compound exhibits significant anti-cancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity against various tumors .
    • Case Study : In a study involving MCF cell lines, treatment with the compound resulted in a dose-dependent increase in apoptosis markers .
  • Neurological Disorders : Given its structural similarity to known neuroactive compounds, it is being investigated for its potential role in treating disorders such as narcolepsy and other sleep-related conditions.
  • Biochemical Probes : The compound is also being explored as a biochemical probe to study specific cellular mechanisms due to its ability to selectively bind to certain receptors .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-CancerInduces apoptosis in MCF cell lines
NeurologicalPotential effects on sleep disorders
Biochemical ProbesSelective receptor binding

Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • Synthesis : The compound can be synthesized through multiple steps involving the formation of intermediates from chloro-fluorophenyl and pyrimidinyl precursors .
  • In Vitro Studies : In vitro assays have demonstrated its effectiveness against various cancer cell lines, with significant reductions in cell viability observed at specific concentrations .
  • Comparative Studies : Comparative analyses with similar compounds have shown that this compound possesses unique properties that enhance its biological activity, particularly in terms of receptor affinity and selectivity .

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